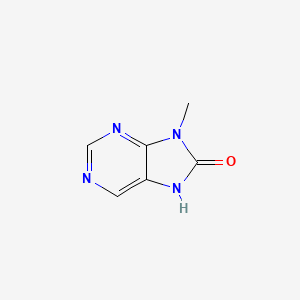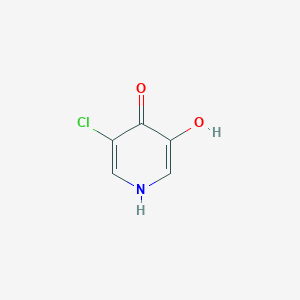
5-Chloropyridine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloropyridine-3,4-diol is a chlorinated derivative of pyridine, characterized by the presence of a chlorine atom at the fifth position and hydroxyl groups at the third and fourth positions on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyridine-3,4-diol typically involves the chlorination of pyridine derivatives followed by hydroxylation. One common method starts with the chlorination of 3,4-dihydroxypyridine using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-chlorination .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of chlorinating agents to a pyridine derivative under optimized conditions of temperature and pressure. The use of catalysts, such as palladium on carbon, can enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloropyridine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Pyridine derivatives.
Substitution: Amino or thiol-substituted pyridines.
Aplicaciones Científicas De Investigación
5-Chloropyridine-3,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-Chloropyridine-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
- 5-Chloropyridine-2,3-diamine
- 2-Chloropyridine-3,4-diol
- 3,4-Dichloropyridine
Comparison: 5-Chloropyridine-3,4-diol is unique due to the presence of hydroxyl groups at the third and fourth positions, which significantly influence its chemical reactivity and biological activity. Compared to 5-Chloropyridine-2,3-diamine, which has amino groups, this compound exhibits different hydrogen bonding patterns and reactivity. The presence of two hydroxyl groups makes it more hydrophilic and reactive towards oxidation reactions compared to its dichlorinated analogs .
Propiedades
Fórmula molecular |
C5H4ClNO2 |
|---|---|
Peso molecular |
145.54 g/mol |
Nombre IUPAC |
3-chloro-5-hydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C5H4ClNO2/c6-3-1-7-2-4(8)5(3)9/h1-2,8H,(H,7,9) |
Clave InChI |
UJZHXQBHWAWAPK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C(=CN1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


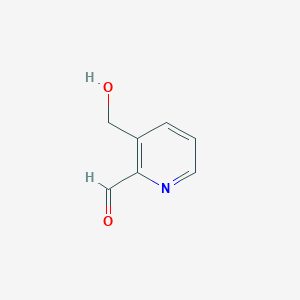
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11921808.png)

![2,5-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11921823.png)
![2-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921824.png)
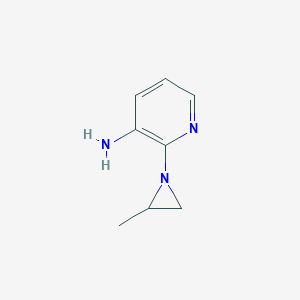

![Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B11921844.png)
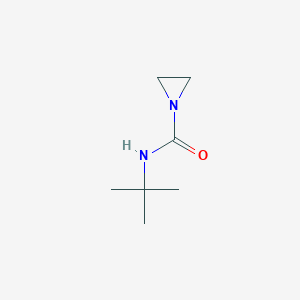
![Imidazo[1,2-a]pyrimidine-2-carbonitrile](/img/structure/B11921848.png)
![Furo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11921849.png)
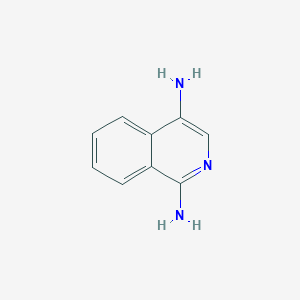
![(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol](/img/structure/B11921858.png)
